Tributyl trichlorosilyl orthosilicate

Descripción

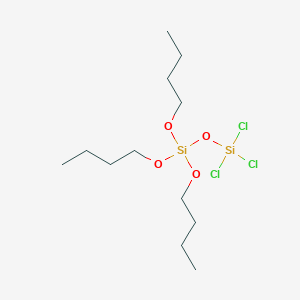

Tributyl trichlorosilyl orthosilicate (hypothetical structure: $ \text{C}{12}\text{H}{27}\text{Cl}{3}\text{O}{4}\text{Si}{2} $) is an organosilicon compound featuring three butyl ester groups and one trichlorosilyl ($-\text{SiCl}3$) moiety attached to a central orthosilicate core. This compound likely serves as a reactive intermediate in materials science, combining the hydrolytic instability of chlorosilanes with the organic solubility of alkyl esters.

Propiedades

Número CAS |

112142-47-9 |

|---|---|

Fórmula molecular |

C12H27Cl3O4Si2 |

Peso molecular |

397.9 g/mol |

Nombre IUPAC |

tributyl trichlorosilyl silicate |

InChI |

InChI=1S/C12H27Cl3O4Si2/c1-4-7-10-16-21(17-11-8-5-2,18-12-9-6-3)19-20(13,14)15/h4-12H2,1-3H3 |

Clave InChI |

KPXASRZTHPQSHR-UHFFFAOYSA-N |

SMILES canónico |

CCCCO[Si](OCCCC)(OCCCC)O[Si](Cl)(Cl)Cl |

Origen del producto |

United States |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Tributyl trichlorosilyl orthosilicate can be synthesized through several methods. One common approach involves the reaction of tributyl orthosilicate with trichlorosilane under controlled conditions. The reaction typically requires a catalyst and is carried out in an inert atmosphere to prevent unwanted side reactions. The reaction can be represented as follows:

(C4H9O)4Si+HSiCl3→(C4H9)3SiOSiCl3+C4H9OH

Industrial Production Methods

In an industrial setting, the production of tributyl trichlorosilyl orthosilicate involves large-scale reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations. The use of continuous flow reactors can enhance the efficiency and yield of the production process. Additionally, purification steps such as distillation and recrystallization are employed to obtain the desired product with high purity.

Análisis De Reacciones Químicas

Types of Reactions

Tributyl trichlorosilyl orthosilicate undergoes various types of chemical reactions, including:

Substitution Reactions: The trichlorosilyl group can be substituted with other functional groups using appropriate reagents.

Hydrolysis: The compound can hydrolyze in the presence of water, leading to the formation of silanols and orthosilicic acid.

Condensation Reactions: It can participate in condensation reactions to form siloxane bonds, which are important in the synthesis of silicone polymers.

Common Reagents and Conditions

Substitution Reactions: Reagents such as alcohols, amines, and thiols can be used to replace the chlorine atoms in the trichlorosilyl group.

Hydrolysis: Acidic or basic conditions can facilitate the hydrolysis of the compound.

Condensation Reactions: Catalysts such as acids or bases are often used to promote condensation reactions.

Major Products Formed

Substitution Reactions: The major products are organosilicon compounds with different functional groups.

Hydrolysis: The major products are silanols and orthosilicic acid.

Condensation Reactions: The major products are siloxane polymers.

Aplicaciones Científicas De Investigación

Tributyl trichlorosilyl orthosilicate has a wide range of applications in scientific research, including:

Chemistry: It is used as a precursor in the synthesis of various organosilicon compounds and polymers.

Biology: The compound is used in the modification of biomolecules and surfaces for biological studies.

Industry: The compound is used in the production of silicone-based materials, coatings, and adhesives.

Mecanismo De Acción

The mechanism of action of tributyl trichlorosilyl orthosilicate involves the reactivity of the trichlorosilyl group. The compound can undergo nucleophilic substitution reactions, where nucleophiles attack the silicon atom, leading to the formation of new silicon-oxygen or silicon-carbon bonds. This reactivity is exploited in various chemical transformations and applications.

Comparación Con Compuestos Similares

Structural and Functional Differences

Tetrapropyl Orthosilicate ($ \text{C}{12}\text{H}{28}\text{O}_{4}\text{Si} $)

- Structure : Fully alkylated orthosilicate with four propyl groups.

- Reactivity : Undergoes slow hydrolysis to form silica, making it useful in sol-gel processes .

- Stability : High stability under ambient conditions due to the absence of reactive chlorine atoms.

Dichloromethyl[2-(Trichlorosilyl)Ethyl]Silane ($ \text{C}{3}\text{H}{7}\text{Cl}{5}\text{Si}{2} $)

- Structure : Contains two trichlorosilyl groups and a dichloromethyl substituent.

- Reactivity: High reactivity toward moisture, enabling applications in surface functionalization and organometallic synthesis .

- Stability : Low; requires anhydrous storage conditions.

Tributyl Phosphate ($ \text{C}{12}\text{H}{27}\text{O}_{4}\text{P} $)

- Structure: Organophosphate ester with three butyl groups.

- Reactivity : Moderate hydrolysis rate; acts as a solvent and plasticizer in coatings .

- Stability : High thermal and chemical stability.

Key Property Comparison

Research Findings

Reactivity vs. Stability Trade-off :

- Trichlorosilyl groups enhance reactivity but reduce stability, as seen in trichlorosilyl porphyrins (unstable under ambient conditions) .

- Tributyl esters improve organic compatibility, as demonstrated in epoxy coatings using tributyl borate for reduced environmental impact .

Industrial Applications :

- Chlorosilanes like octyltrichlorosilane are used for surface functionalization , suggesting similar applications for the target compound.

- Patents on cyclic silanes and trichlorosilyl derivatives highlight industrial interest in reactive silicon intermediates .

Safety Considerations :

- Chlorinated silanes require stringent handling (e.g., anhydrous conditions, PPE) due to corrosivity, akin to trityl chloride ($ \text{C}{19}\text{H}{15}\text{Cl} $) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.